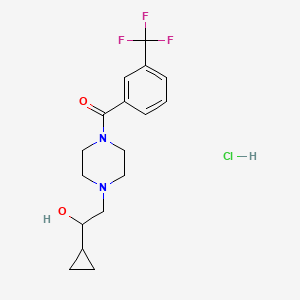![molecular formula C16H17ClN6O2S B2410050 6-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1021055-45-7](/img/structure/B2410050.png)
6-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C16H17ClN6O2S and its molecular weight is 392.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antidiabetic Potential
A study by Bindu, Vijayalakshmi, and Manikandan (2019) explored the synthesis of triazolo-pyridazine-6-yl-substituted piperazines for their potential as anti-diabetic drugs, targeting Dipeptidyl peptidase-4 (DPP-4) inhibition. The study found that some compounds exhibited excellent antioxidant and insulinotropic activity, indicating their potential as effective anti-diabetic medications (Bindu, Vijayalakshmi, & Manikandan, 2019).
Androgen Receptor Downregulation
Bradbury et al. (2013) discovered a molecule, AZD3514, derived from triazolopyridazine, which acts as an androgen receptor downregulator. This molecule is being evaluated for its effectiveness in treating advanced prostate cancer (Bradbury et al., 2013).
Synthesis and Structural Analysis
A study conducted by Sallam et al. (2021) focused on the synthesis of pyridazine analogs, including 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, for their pharmaceutical significance. The study detailed the synthesis process and structure analysis using various techniques like XRD and DFT calculations (Sallam et al., 2021).
Antihistaminic Activity and Eosinophil Infiltration Inhibition
Gyoten et al. (2003) synthesized compounds including [1,2,4]triazolo[1,5-b]pyridazines, showing antihistaminic activity and inhibitory effects on eosinophil infiltration. These compounds were evaluated for their potential as therapeutic agents for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Antimicrobial Activity
Patil et al. (2021) synthesized piperazine and triazolo-pyrazine derivatives, evaluating their antimicrobial activity against various bacterial and fungal strains. The study highlighted the potential of these compounds in developing new antimicrobials (Patil et al., 2021).
Mecanismo De Acción
Target of Action
It is suggested that the compound may be a potential inhibitor of c-met kinase .
Mode of Action
Based on its potential inhibition of c-met kinase , it can be inferred that the compound may interact with the kinase, leading to changes in its activity.
Biochemical Pathways
Given its potential inhibition of c-met kinase , it can be inferred that the compound may affect pathways regulated by this kinase.
Pharmacokinetics
The molecular formula of the compound is c18h19cln6o2s, with an average mass of 418901 Da . These properties may influence its bioavailability.
Result of Action
Given its potential inhibition of c-met kinase , it can be inferred that the compound may have effects on cellular processes regulated by this kinase.
Propiedades
IUPAC Name |
6-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6O2S/c1-12-18-19-15-6-7-16(20-23(12)15)21-8-10-22(11-9-21)26(24,25)14-5-3-2-4-13(14)17/h2-7H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYNZKYRMHBYJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2409967.png)
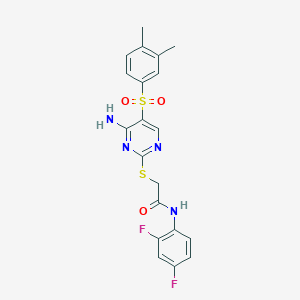
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isopropyloxalamide](/img/structure/B2409971.png)

![2-[2-(Propan-2-yl)phenoxy]benzonitrile](/img/structure/B2409974.png)
![2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2409976.png)
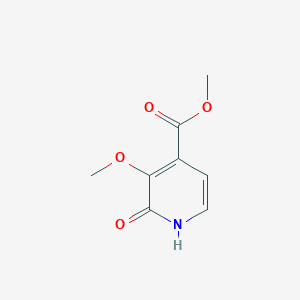
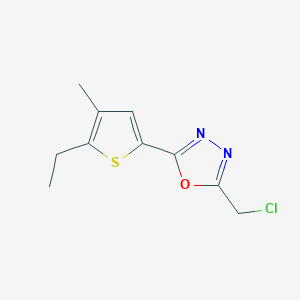

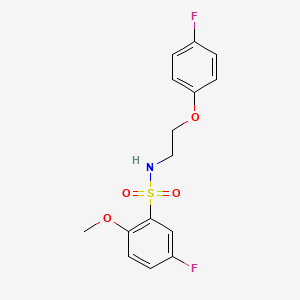
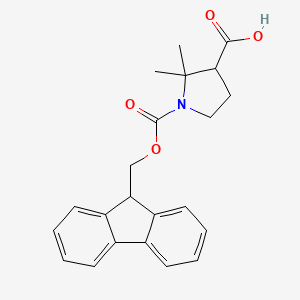
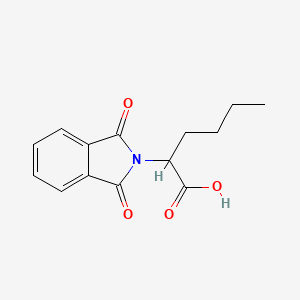
![4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2409988.png)
